molecular formula C7H15N3O B1270848 3-Amino-1-piperazin-1-yl-propan-1-one CAS No. 691394-08-8

3-Amino-1-piperazin-1-yl-propan-1-one

Cat. No.: B1270848
CAS No.: 691394-08-8
M. Wt: 157.21 g/mol
InChI Key: KIPRVSOTALWIDV-UHFFFAOYSA-N
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Description

3-Amino-1-piperazin-1-yl-propan-1-one is an organic compound that features a piperazine ring substituted with an amino group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-1-piperazin-1-yl-propan-1-one involves the reaction of 1-piperazinecarboxaldehyde with ammonia and a suitable reducing agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for purification, such as crystallization or chromatography, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-piperazin-1-yl-propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-piperazin-1-yl-propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1-piperazin-1-yl-propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazinyl-propan-1-one: Lacks the amino group, making it less reactive in certain chemical reactions.

    3-Amino-1-piperazin-1-yl-butan-1-one: Has an additional carbon in the alkyl chain, which can affect its chemical properties and reactivity.

Uniqueness

3-Amino-1-piperazin-1-yl-propan-1-one is unique due to the presence of both an amino group and a ketone group on the piperazine ring

Properties

IUPAC Name

3-amino-1-piperazin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-2-1-7(11)10-5-3-9-4-6-10/h9H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPRVSOTALWIDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373414
Record name 3-amino-1-piperazin-1-yl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691394-08-8
Record name 3-amino-1-piperazin-1-yl-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 691394-08-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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